molecular formula C7H15NO3 B13646666 Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- CAS No. 73397-21-4

Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)-

Cat. No.: B13646666
CAS No.: 73397-21-4
M. Wt: 161.20 g/mol
InChI Key: GZLMFCWSEKVVGO-NTSWFWBYSA-N
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Description

Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- is a chiral amino acid derivative with the molecular formula C7H15NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the amino and hydroxy groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the amino group to an amine.

    Substitution: Replacement of the hydroxy or amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction may produce an amine derivative.

Scientific Research Applications

Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2S,3S)-
  • Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3R)-
  • Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2S,3R)-

Uniqueness

Hexanoic acid, 3-amino-2-hydroxy-5-methyl-, (2R,3S)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

73397-21-4

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

InChI

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6+/m0/s1

InChI Key

GZLMFCWSEKVVGO-NTSWFWBYSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@H](C(=O)O)O)N

Canonical SMILES

CC(C)CC(C(C(=O)O)O)N

Origin of Product

United States

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